molecular formula C18H24O B241778 (3-Methyl-5-phenyl-1-adamantyl)methanol

(3-Methyl-5-phenyl-1-adamantyl)methanol

Cat. No. B241778
M. Wt: 256.4 g/mol
InChI Key: VXVYHNLYSSEXRR-UHFFFAOYSA-N
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Description

(3-Methyl-5-phenyl-1-adamantyl)methanol is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPAM and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (3-Methyl-5-phenyl-1-adamantyl)methanol is not fully understood. However, it has been suggested that MPAM may act by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor. MPAM has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
(3-Methyl-5-phenyl-1-adamantyl)methanol has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. MPAM has also been found to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(3-Methyl-5-phenyl-1-adamantyl)methanol has several advantages as a research tool. It is a stable and relatively non-toxic compound that can be easily synthesized. MPAM has also been shown to have a wide range of biological activities, which makes it a useful tool for investigating the mechanisms underlying various diseases. However, there are also some limitations to the use of MPAM in lab experiments. For example, the mechanism of action of MPAM is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on (3-Methyl-5-phenyl-1-adamantyl)methanol. One area of research is the investigation of the potential use of MPAM in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the mechanism of action of MPAM and its effects on various biological pathways. Additionally, further studies are needed to determine the optimal dosage and administration route of MPAM for use in clinical settings.

Synthesis Methods

The synthesis of (3-Methyl-5-phenyl-1-adamantyl)methanol involves the reaction of 3-methyladamantane with benzaldehyde in the presence of a catalyst. The reaction produces a white crystalline powder that is soluble in organic solvents. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.

Scientific Research Applications

(3-Methyl-5-phenyl-1-adamantyl)methanol has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. MPAM has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

(3-Methyl-5-phenyl-1-adamantyl)methanol

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

(3-methyl-5-phenyl-1-adamantyl)methanol

InChI

InChI=1S/C18H24O/c1-16-7-14-8-17(10-16,13-19)12-18(9-14,11-16)15-5-3-2-4-6-15/h2-6,14,19H,7-13H2,1H3

InChI Key

VXVYHNLYSSEXRR-UHFFFAOYSA-N

SMILES

CC12CC3CC(C1)(CC(C3)(C2)C4=CC=CC=C4)CO

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C4=CC=CC=C4)CO

Origin of Product

United States

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